(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid
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Overview
Description
(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C22H17BO2 and a molecular weight of 324.18 g/mol . It is a boronic acid derivative, which is commonly used in organic synthesis and material science research. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-1-phenylnaphthalene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques, such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Toluene, DMF, or ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Scientific Research Applications
(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Biological Research: Used in the study of boron-containing compounds and their interactions with biological systems.
Mechanism of Action
The mechanism of action of (4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with cellular proteins and enzymes through its boronic acid moiety .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
Naphthylboronic Acid: Another boronic acid derivative with a naphthalene ring, used in organic synthesis.
Biphenylboronic Acid: A boronic acid with two phenyl rings, used in the synthesis of biaryl compounds.
Uniqueness
(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid is unique due to its specific structure, which combines a naphthalene ring with a phenylboronic acid moiety. This structure imparts unique electronic and steric properties, making it particularly useful in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C22H17BO2 |
---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
[4-(4-phenylnaphthalen-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C22H17BO2/c24-23(25)18-12-10-17(11-13-18)20-15-14-19(16-6-2-1-3-7-16)21-8-4-5-9-22(20)21/h1-15,24-25H |
InChI Key |
PHTHDGVFFOKUHT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
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